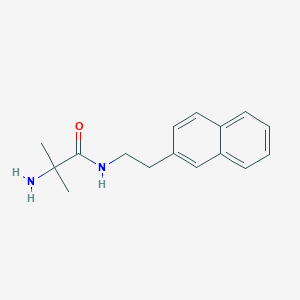
6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one, also known as CPPD, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. CPPD is a pyridazinone derivative, which is a class of organic compounds that have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of novel drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as a building block in the synthesis of other pyridazinone derivatives that have pharmacological activities.
Mécanisme D'action
The mechanism of action of 6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the production of nitric oxide (NO), a molecule that is involved in the regulation of various physiological processes such as vasodilation and neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models of inflammation and pain. This compound has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. In addition, this compound has been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one in lab experiments include its easy synthesis method, high purity, and potent pharmacological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one. One potential direction is the development of novel drugs based on this compound for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of COX-2. Additionally, the study of the neuroprotective effects of this compound in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease could lead to the development of novel therapies for these diseases.
Méthodes De Synthèse
6-(5-Chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one can be synthesized using a simple and efficient method, which involves the reaction between 2-propyl-4,5-dihydropyridazin-3-one and 5-chloropyridine-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography, which yields this compound in high purity and yield.
Propriétés
IUPAC Name |
6-(5-chloropyridin-2-yl)-2-propyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-7-16-12(17)6-5-11(15-16)10-4-3-9(13)8-14-10/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZTSDASPJSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC(=N1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)
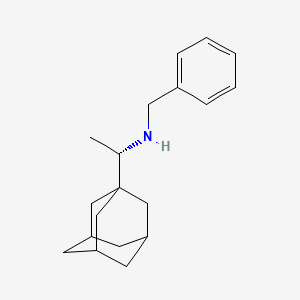
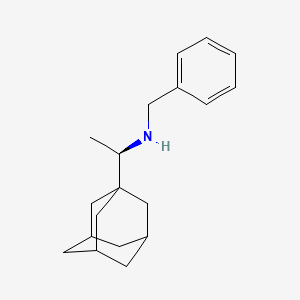
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
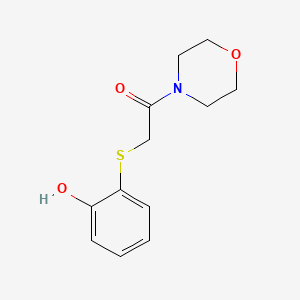

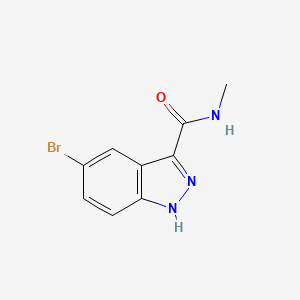
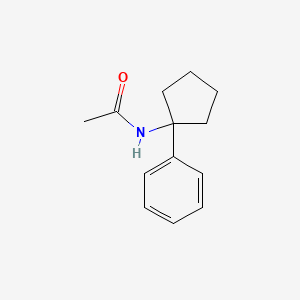
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
